molecular formula C12H8OSe2 B12544865 5H-5lambda~4~-Selenanthren-5-one CAS No. 142371-44-6

5H-5lambda~4~-Selenanthren-5-one

Cat. No.: B12544865
CAS No.: 142371-44-6
M. Wt: 326.1 g/mol
InChI Key: UAGFDHYYOWQHLG-UHFFFAOYSA-N
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Description

5H-5lambda~4~-Selenanthren-5-one: is a heterocyclic compound with the molecular formula C₁₂H₈OSe₂ and a molecular weight of 326.115 g/mol . This compound contains selenium, which is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-5lambda~4~-Selenanthren-5-one typically involves the reaction of selenium-containing precursors with aromatic compounds. One common method is the Claisen-Schmidt condensation reaction, where 3,5-diacetyl-2,6-dimethylpyridine reacts with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of the desired selenanthrene derivative through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5H-5lambda~4~-Selenanthren-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized selenanthrene derivatives.

    Reduction: Formation of reduced selenanthrene derivatives.

    Substitution: Formation of substituted selenanthrene derivatives with various functional groups.

Scientific Research Applications

5H-5lambda~4~-Selenanthren-5-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5H-5lambda~4~-Selenanthren-5-one involves its interaction with molecular targets and pathways in biological systems. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-5lambda~4~-Selenanthren-5-one is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.

Properties

CAS No.

142371-44-6

Molecular Formula

C12H8OSe2

Molecular Weight

326.1 g/mol

IUPAC Name

selenanthrene 5-oxide

InChI

InChI=1S/C12H8OSe2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H

InChI Key

UAGFDHYYOWQHLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[Se]C3=CC=CC=C3[Se]2=O

Origin of Product

United States

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